2-Tetradecenal
CAS No.: 51534-36-2
Cat. No.: VC3821387
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51534-36-2 |
|---|---|
| Molecular Formula | C14H26O |
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | (E)-tetradec-2-enal |
| Standard InChI | InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12+ |
| Standard InChI Key | WHOZNOZYMBRCBL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC=CC=O |
| Canonical SMILES | CCCCCCCCCCCC=CC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-tetradecenal is defined by the following attributes:
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Chemical Formula: C₁₄H₂₆O
The trans configuration of the C2 double bond (Fig. 1) contributes to its rigidity and influences intermolecular interactions, such as van der Waals forces, which affect its phase behavior .
Table 1: Key Molecular Properties of 2-Tetradecenal
Synthesis and Production Pathways
2-Tetradecenal can be synthesized through several established methods:
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Oxidation of Alcohols: Catalytic oxidation of corresponding unsaturated alcohols (e.g., 2-tetradecen-1-ol) using agents like pyridinium chlorochromate (PCC).
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Wittig Reaction: Reaction of tetradecyl triphenylphosphonium ylide with acetaldehyde derivatives to form the α,β-unsaturated aldehyde.
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Cross-Metathesis: Olefin metathesis of shorter-chain aldehydes in the presence of Grubbs catalysts.
Industrial-scale production often employs catalytic hydrogenation to ensure stereochemical purity, though specific protocols remain proprietary.
Biological Significance and Applications
Role in Insect Pheromones
2-Tetradecenal has been identified as a critical component in the pheromone blends of several moth species, including Spodoptera littoralis . It acts as an attractant, facilitating mate location through olfactory signaling. The compound binds to odorant-binding proteins (OBPs) in insect antennae, triggering neuronal responses that guide behavior.
Industrial Applications
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Flavor and Fragrance: Its citrus-like aroma makes it suitable for perfumes and food additives.
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Organic Synthesis: Serves as a precursor for synthesizing longer-chain aldehydes and alcohols used in surfactants.
Physicochemical Data and Research Findings
Phase Change Behavior
The enthalpy of vaporization (ΔvapH°) of 2-tetradecenal, determined via gas chromatography, is 82.6 kJ/mol at 353–393 K . This value aligns with trends observed in homologous aldehydes, where increased chain length correlates with higher ΔvapH° due to enhanced London dispersion forces .
Table 2: Thermodynamic Data for 2-Tetradecenal
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 970 cm⁻¹ (trans C=C bend) .
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NMR: ¹H NMR signals at δ 9.48 (d, 1H, CHO), δ 6.22 (dt, 1H, CH=CH), and δ 2.41 (t, 2H, CH₂ adjacent to carbonyl) .
Future Research Directions
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Ecological Studies: Investigate its role in non-insect species and plant-insect interactions.
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Industrial Optimization: Develop greener synthesis routes using biocatalysts.
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Toxicology: Conduct in vitro assays to assess cytotoxicity and environmental persistence.
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